Benzenamine, N-phenyl-2-(2-pyridinylazo)-
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Overview
Description
Benzenamine, N-phenyl-2-(2-pyridinylazo)-: is an organic compound with the molecular formula C17H14N4 . This compound is known for its unique structure, which includes a benzenamine moiety linked to a pyridinylazo group. It is often used in various scientific research applications due to its distinctive chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzenamine, N-phenyl-2-(2-pyridinylazo)- typically involves the reaction of aniline derivatives with pyridine diazonium salts. The reaction is carried out under controlled conditions to ensure the formation of the desired azo compound. The process may involve the use of catalysts and specific solvents to optimize yield and purity .
Industrial Production Methods: In an industrial setting, the production of Benzenamine, N-phenyl-2-(2-pyridinylazo)- is scaled up using similar synthetic routes. The process is optimized for large-scale production, focusing on cost-effectiveness and efficiency. This may involve continuous flow reactors and automated systems to maintain consistent quality and output .
Chemical Reactions Analysis
Types of Reactions: Benzenamine, N-phenyl-2-(2-pyridinylazo)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the azo group to an amine group.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
Benzenamine, N-phenyl-2-(2-pyridinylazo)- is utilized in several scientific research fields, including:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Employed in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Benzenamine, N-phenyl-2-(2-pyridinylazo)- involves its interaction with specific molecular targets. The azo group can undergo reduction to form amines, which can then interact with biological molecules. The compound’s unique structure allows it to bind to specific enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
- Benzenamine, N-phenyl-4-(2-pyridinylazo)-
- Benzenamine, 2-nitro-N-phenyl-
- Benzenamine, N-phenyl-, reaction products with 2,4,4-trimethylpentene
Comparison: Benzenamine, N-phenyl-2-(2-pyridinylazo)- is unique due to its specific substitution pattern on the aromatic rings, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and binding affinities, making it valuable for specific applications in research and industry .
Properties
CAS No. |
288162-59-4 |
---|---|
Molecular Formula |
C17H14N4 |
Molecular Weight |
274.32 g/mol |
IUPAC Name |
N-phenyl-2-(pyridin-2-yldiazenyl)aniline |
InChI |
InChI=1S/C17H14N4/c1-2-8-14(9-3-1)19-15-10-4-5-11-16(15)20-21-17-12-6-7-13-18-17/h1-13,19H |
InChI Key |
KWERBSFIMDXTMV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=CC=C2N=NC3=CC=CC=N3 |
Origin of Product |
United States |
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